molecular formula C7H13BF4N2 B14758079 3-Butyl-1H-imidazol-3-ium tetrafluoroborate

3-Butyl-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B14758079
M. Wt: 212.00 g/mol
InChI Key: HTKNJUURIUUHLL-UHFFFAOYSA-O
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Description

3-Butyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid with the molecular formula C8H15BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 1-butylimidazole with tetrafluoroboric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts .

Mechanism of Action

The mechanism of action of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate various chemical reactions and processes, such as catalysis and solubilization. The compound’s unique structure allows it to stabilize transition states and intermediates, enhancing reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1H-imidazol-3-ium tetrafluoroborate stands out due to its specific combination of a butyl group and tetrafluoroborate anion, which imparts unique solubility and stability properties. Compared to similar compounds, it offers higher thermal stability and better solubility in non-polar solvents .

Properties

Molecular Formula

C7H13BF4N2

Molecular Weight

212.00 g/mol

IUPAC Name

3-butyl-1H-imidazol-3-ium;tetrafluoroborate

InChI

InChI=1S/C7H12N2.BF4/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)5/h4,6-7H,2-3,5H2,1H3;/q;-1/p+1

InChI Key

HTKNJUURIUUHLL-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CNC=C1

Origin of Product

United States

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